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molecular formula C11H14O2S B8509488 n-Butyl 2-mercaptobenzoate

n-Butyl 2-mercaptobenzoate

Cat. No. B8509488
M. Wt: 210.29 g/mol
InChI Key: UOTKBRDRSXAZOM-UHFFFAOYSA-N
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Patent
US03984573

Procedure details

Using a procedure similar to that of Example IV, a mixture of 50 g (0.32 mole) of 2-mercaptobenzoic acid, 50 g (0.7 mole) of n-butanol, 200 ml of benzene and 1.1 g of sulfuric acid (93%) was heated at reflux for 24 hours during which time 5.9 ml of water was collected in the water separator. The mixture was cooled, washed, concentrated and the residual oil distilled to give n-butyl 2-mercaptobenzoate: 46.1 g (68.6% yield); bp 127°-128°C/ 1.0 mm; mol wt 210:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:11](O)[CH2:12][CH2:13][CH3:14].C1C=CC=CC=1.S(=O)(=O)(O)O>O>[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:11][CH2:12][CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.9 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
was collected in the water separator
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C(=O)OCCCC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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